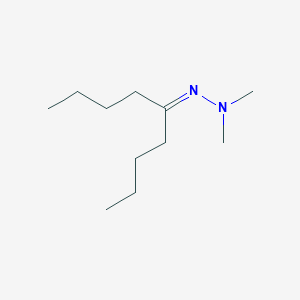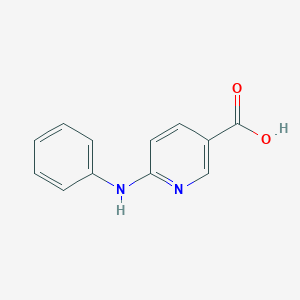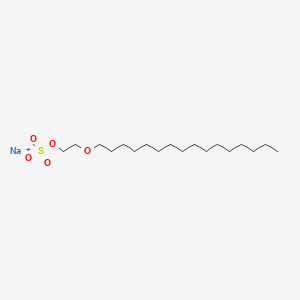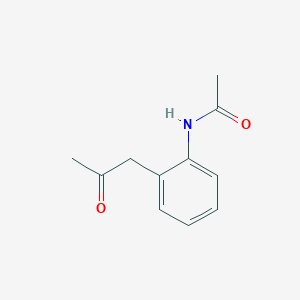
Acetanilide, 2'-acetonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 2'-acetonyl-, also known as N-phenylacetamide, is a chemical compound that is commonly used in scientific research. It is an organic compound that is synthesized from aniline and acetic anhydride. Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. In
Mécanisme D'action
The mechanism of action of acetanilide is not fully understood. However, it is believed that acetanilide inhibits the synthesis of prostaglandins, which are involved in inflammation and pain. Acetanilide is also believed to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain.
Biochemical and Physiological Effects:
Acetanilide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Acetanilide has also been shown to have analgesic and antipyretic effects, which make it useful in the treatment of fever and pain. Additionally, acetanilide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Acetanilide has several advantages for use in lab experiments. It is a relatively inexpensive and readily available chemical compound. Acetanilide is also stable and has a long shelf life, making it useful for long-term experiments. However, acetanilide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, acetanilide has a low solubility in water, which can make it difficult to dissolve in some experimental conditions.
Orientations Futures
There are several future directions for research related to acetanilide. One potential direction is the development of new synthetic routes for acetanilide and related compounds. Another potential direction is the investigation of the mechanism of action of acetanilide and related compounds. Additionally, future research could explore the potential therapeutic applications of acetanilide and related compounds, particularly in the treatment of inflammation and oxidative stress-related diseases.
Conclusion:
In conclusion, acetanilide, 2'-acetonyl-, is a chemical compound that is commonly used in scientific research. It is synthesized from aniline and acetic anhydride and has been used in various scientific studies due to its unique properties and effects on biological systems. Acetanilide has been shown to have analgesic, antipyretic, and antioxidant properties, and has several advantages for use in lab experiments. However, acetanilide is a toxic compound and must be handled with care. There are several future directions for research related to acetanilide, including the development of new synthetic routes and investigation of its therapeutic potential.
Méthodes De Synthèse
Acetanilide can be synthesized through the reaction of aniline and acetic anhydride. This reaction is catalyzed by sulfuric acid and produces acetic acid as a byproduct. The chemical equation for the synthesis of acetanilide is as follows:
C6H5NH2 + (CH3CO)2O → C6H5NHCOCH3 + CH3COOH
Applications De Recherche Scientifique
Acetanilide has been used in various scientific studies due to its unique properties and effects on biological systems. It is commonly used as a starting material for the synthesis of other organic compounds. Acetanilide has also been used as a model compound for studying the reactivity of amides and the mechanism of amide bond formation. Additionally, acetanilide has been used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
14300-15-3 |
|---|---|
Nom du produit |
Acetanilide, 2'-acetonyl- |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-[2-(2-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-8(13)7-10-5-3-4-6-11(10)12-9(2)14/h3-6H,7H2,1-2H3,(H,12,14) |
Clé InChI |
GMFKXTWKFHPRQV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=CC=C1NC(=O)C |
SMILES canonique |
CC(=O)CC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



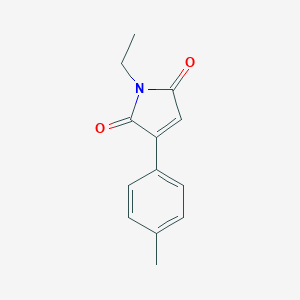

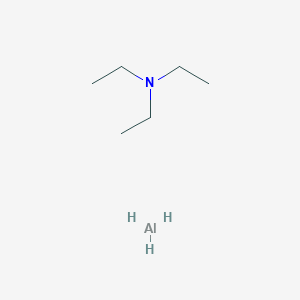
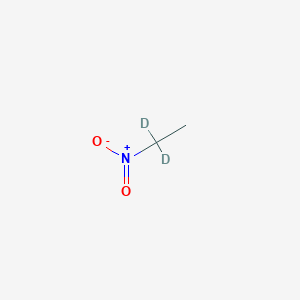
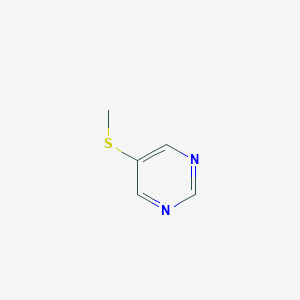
![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)
![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)
